3-(Chloromethyl)-4'-methyl-1,1'-biphenyl
CAS No.: 177976-41-9
Cat. No.: VC5979380
Molecular Formula: C14H13Cl
Molecular Weight: 216.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 177976-41-9 |
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Molecular Formula | C14H13Cl |
Molecular Weight | 216.71 |
IUPAC Name | 1-(chloromethyl)-3-(4-methylphenyl)benzene |
Standard InChI | InChI=1S/C14H13Cl/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,10H2,1H3 |
Standard InChI Key | IMUOKEXXQVUTRZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CC=CC(=C2)CCl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The biphenyl core consists of two benzene rings connected by a single bond. In 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl, substitutions occur at distinct positions:
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3-position: A chloromethyl (-CH2Cl) group on the first benzene ring.
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4'-position: A methyl (-CH3) group on the second benzene ring.
This substitution pattern differs from the 2-methyl analog (CAS 84541-46-8), where the methyl group resides at the 2-position of the first ring . The positional isomerism influences electronic and steric properties, altering reactivity and potential applications.
Table 1: Comparative Structural Features
Synthetic Pathways and Challenges
Retrosynthetic Considerations
Synthesizing 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl would require strategic functionalization of the biphenyl backbone. Potential routes include:
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Friedel-Crafts alkylation: Introducing the methyl group to the 4'-position via electrophilic substitution, followed by chloromethylation at the 3-position.
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Cross-coupling reactions: Utilizing Suzuki-Miyaura coupling to assemble the biphenyl structure with pre-functionalized aromatic rings.
A critical challenge lies in achieving regioselective substitution at the 4'-position, which may necessitate directing groups or protective strategies to avoid competing reactions at ortho/para sites.
Industrial Feasibility
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group (-CH2Cl) is highly reactive toward nucleophiles (e.g., amines, thiols). For example, reaction with sodium azide (NaN3) would yield 3-(azidomethyl)-4'-methyl-1,1'-biphenyl, a potential precursor for click chemistry applications.
Oxidation and Reduction
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Oxidation: The methyl group at the 4'-position could be oxidized to a carboxylic acid (-COOH) using strong oxidants like KMnO4, though electronic deactivation by the adjacent biphenyl system may necessitate harsh conditions.
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Reduction: Catalytic hydrogenation (H2/Pd-C) might selectively reduce the chloromethyl group to a methyl group, producing 3,4'-dimethyl-1,1'-biphenyl.
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